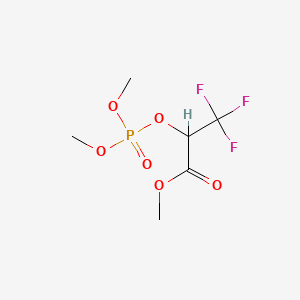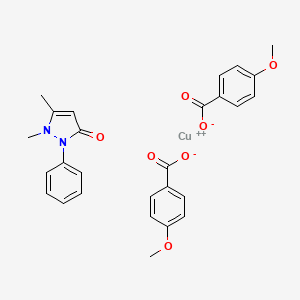
3,4-Dihydroxymethamphetamine-4-O-sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxymethamphetamine 4-sulfate, commonly referred to as Dhma 4-sulfate, is a phase II metabolite of 3,4-methylenedioxymethamphetamine (MDMA). This compound is formed through the sulfation of 3,4-dihydroxymethamphetamine (DHMA) by sulfotransferases (SULTs) in the human body . Dhma 4-sulfate is primarily studied in the context of MDMA metabolism and its pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dhma 4-sulfate can be synthesized through the sulfation of 3,4-dihydroxymethamphetamine (DHMA). The reaction typically involves the use of a sulfating agent such as pyridine sulfur trioxide complex. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective formation of Dhma 4-sulfate .
Industrial Production Methods
Industrial production of Dhma 4-sulfate is not well-documented, as it is primarily a research compound. the synthesis methods used in laboratory settings can be scaled up for industrial production if needed. This would involve optimizing the reaction conditions and using larger quantities of reagents.
Chemical Reactions Analysis
Types of Reactions
Dhma 4-sulfate undergoes various chemical reactions, including:
Oxidation: Dhma 4-sulfate can be oxidized to form different metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: Dhma 4-sulfate can participate in substitution reactions, where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Dhma 4-sulfate can lead to the formation of different hydroxylated metabolites.
Scientific Research Applications
Dhma 4-sulfate has several scientific research applications, including:
Chemistry: It is used to study the metabolic pathways of MDMA and related compounds.
Biology: Researchers investigate its role in the metabolism of MDMA and its effects on biological systems.
Medicine: Dhma 4-sulfate is studied for its potential toxicological effects and its role in MDMA-induced neurotoxicity.
Mechanism of Action
Dhma 4-sulfate exerts its effects through its role as a metabolite of MDMA. It is formed by the action of sulfotransferases (SULTs) on 3,4-dihydroxymethamphetamine (DHMA). The sulfation process involves the transfer of a sulfate group from a donor molecule, such as adenosine 3’-phosphate 5’-phosphosulfate (PAPS), to DHMA . This reaction is catalyzed by specific SULT isoenzymes, including SULT1A1 and SULT1A3 .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxymethamphetamine 3-sulfate: Another sulfate conjugate of DHMA, differing only in the position of the sulfate group.
4-Hydroxy-3-methoxymethamphetamine sulfate: A sulfate conjugate of another MDMA metabolite, 4-hydroxy-3-methoxymethamphetamine (HMMA).
Uniqueness
Dhma 4-sulfate is unique due to its specific position of the sulfate group, which influences its metabolic pathway and pharmacokinetics. Its formation and role in MDMA metabolism make it a valuable compound for studying the effects and metabolism of MDMA .
Properties
CAS No. |
1294450-47-7 |
|---|---|
Molecular Formula |
C10H15NO5S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
[2-hydroxy-4-[2-(methylamino)propyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C10H15NO5S/c1-7(11-2)5-8-3-4-10(9(12)6-8)16-17(13,14)15/h3-4,6-7,11-12H,5H2,1-2H3,(H,13,14,15) |
InChI Key |
XNMDQPRCBHALBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OS(=O)(=O)O)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


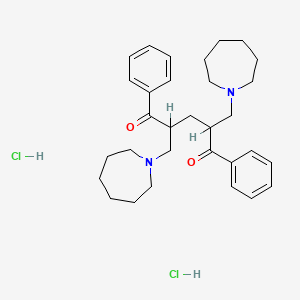
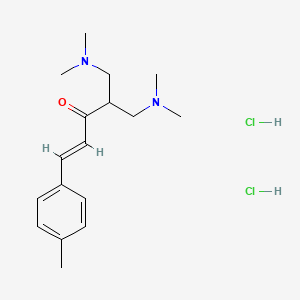
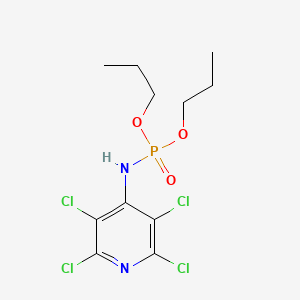
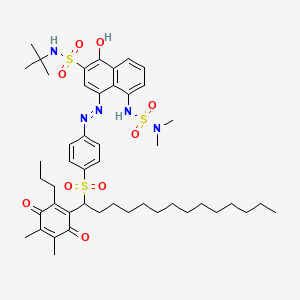
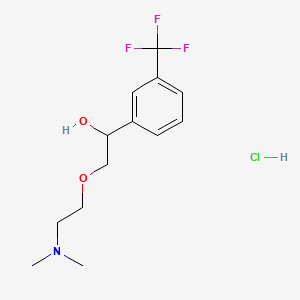
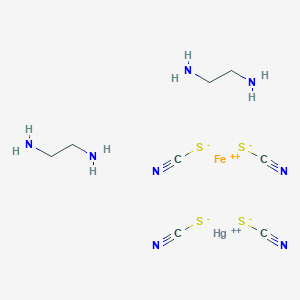
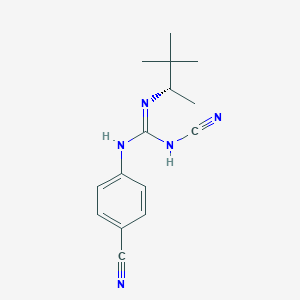
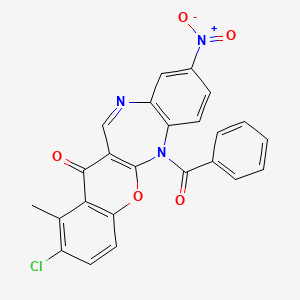
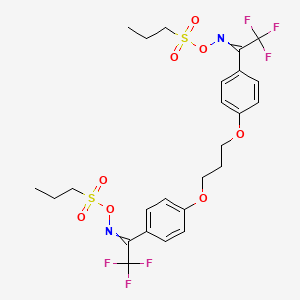
![[(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B12753850.png)


